molecular formula C9H12BrNO B580459 4-Bromo-2-butoxypyridine CAS No. 1289027-85-5

4-Bromo-2-butoxypyridine

Cat. No.: B580459
CAS No.: 1289027-85-5
M. Wt: 230.105
InChI Key: HKHKWHALRIANCO-UHFFFAOYSA-N
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Description

4-Bromo-2-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO. It is a solid with a white or off-white crystalline appearance. This compound is soluble in organic solvents such as ethanol and dimethylformamide. It is used in various chemical reactions and has applications in organic synthesis, particularly as a ligand in metal-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 4-Bromo-2-butoxypyridine involves the reaction of 2-butoxypyridine with bromine under basic conditions. The specific steps are as follows:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to optimize the reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-butoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-butoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-butoxypyridine depends on its specific application. In metal-catalyzed reactions, it acts as a ligand, coordinating with metal centers to facilitate catalytic processes. The molecular targets and pathways involved vary depending on the specific reaction and the nature of the metal catalyst used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-butoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its butoxy group provides steric and electronic effects that influence its behavior in chemical reactions, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

4-bromo-2-butoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-6-12-9-7-8(10)4-5-11-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHKWHALRIANCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737419
Record name 4-Bromo-2-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289027-85-5
Record name 4-Bromo-2-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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